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Compound of Interest

Compound Name: lactose

Cat. No.: B8805570

Technical Support Center: Lactose
Crystallization

This technical support center provides troubleshooting guidance and answers to frequently
asked questions for researchers, scientists, and drug development professionals working with
lactose crystallization in industrial processes.

Troubleshooting Guides

This section provides solutions to common problems encountered during lactose crystallization
experiments.

Issue: Poor Crystal Yield

e Question: My lactose crystallization process is resulting in a low yield. What are the potential
causes and how can | improve it?

e Answer: Low crystal yield is a common issue that can be attributed to several factors.
Insufficient supersaturation is a primary cause; ensure that the concentration of lactose in
your solution is high enough to drive crystallization.[1][2] The cooling rate of the
supersaturated solution is another critical parameter; both very slow and very fast cooling
rates can negatively impact yield.[3][4] Additionally, the presence of impurities, such as
certain minerals or proteins, can inhibit crystal growth and reduce overall yield.[5][6]
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Consider a purification step for your whey or permeate starting material. Finally, ensure that
the crystallization time is sufficient for crystal growth to occur. In some cases, extending the
batch time can significantly increase yield.[7]

Issue: Undesirable Crystal Size or Shape (Morphology)

e Question: The lactose crystals I'm producing are too small, too large, or have an
inconsistent shape. How can | control the crystal morphology?

» Answer: Controlling crystal size and shape is crucial for downstream processing and product
performance. The rate of cooling has a direct impact on crystal morphology; rapid cooling
often leads to the formation of smaller, needle-shaped crystals, while slower cooling allows
for the growth of larger, more well-defined crystals.[3][8] The level of supersaturation is
another key factor; high supersaturation tends to favor nucleation, resulting in a larger
number of small crystals.[9][10] The presence of certain additives or impurities can also
modify crystal habit. For instance, some whey components can lead to smaller and more
irregular crystals.[3] Agitation speed during crystallization also plays a role, with insufficient
mixing leading to non-uniform crystal growth.

Issue: Crystal Agglomeration

e Question: My lactose crystals are clumping together (agglomerating). What causes this and
how can | prevent it?

o Answer: Crystal agglomeration can lead to issues with filtration, drying, and powder flow. It is
often caused by excessive supersaturation, which promotes rapid nucleation and crystal
growth, leading to crystals sticking together.[11] High concentrations of impurities can also
contribute to agglomeration by altering the crystal surface properties.[5] To prevent
agglomeration, it is important to control the rate of supersaturation. This can be achieved by
optimizing the cooling profile and initial lactose concentration. The use of specific additives
can also help to prevent agglomeration by modifying the crystal surface energy.[11]
Furthermore, appropriate agitation can keep crystals suspended and reduce the likelihood of
them sticking together.

Issue: Formation of Amorphous Lactose
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e Question: | am observing the formation of amorphous (non-crystalline) lactose, particularly
during spray drying. Why is this happening and how can | control it?

o Answer: Amorphous lactose is thermodynamically unstable and can be highly hygroscopic,
which can negatively impact product stability and performance.[12][13] Its formation during
spray drying is often due to the rapid evaporation of water, which does not allow sufficient
time for the lactose molecules to arrange into an ordered crystalline structure.[14] To control
the formation of amorphous lactose, you can adjust the spray drying parameters. Lowering
the inlet air temperature can provide a longer time for crystallization to occur.[14] Controlling
the ratio of crystalline to dissolved lactose in the feed slurry is another effective method; a
higher proportion of crystalline lactose will result in a more crystalline final product.

Frequently Asked Questions (FAQSs)

Q1: What is the optimal temperature for lactose crystallization?

Al: The optimal temperature for lactose crystallization depends on the desired outcome.
Generally, industrial crystallization of lactose from cheese whey involves an initial rapid cooling
to around 30°C, followed by a slower cooling to about 20°C.[3] However, crystallization can be
carried out at lower temperatures (e.g., 2°C, 6°C, 12°C) to influence crystal morphology, though
this may also affect crystal size.[3] It's important to note that at temperatures below 20°C, the
crystal growth rate can decrease significantly.[7]

Q2: How does the choice of solvent and anti-solvent affect lactose crystallization?

A2: The choice of solvent and anti-solvent is critical in anti-solvent crystallization methods.
Water is the primary solvent for lactose. Anti-solvents, such as ethanol or acetone, are added
to decrease the solubility of lactose and induce crystallization.[15][16] The ratio of solvent to
anti-solvent has a significant impact on the yield and polymorphic form of the lactose crystals.
[17] For example, using acetone as an anti-solvent with a mass flow ratio near 1:1 with a near-
saturated lactose solution has been shown to produce pure a-lactose monohydrate.[15][18]

Q3: What analytical techniques are essential for characterizing lactose crystals?

A3: Several analytical techniques are crucial for characterizing lactose crystals:
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» Laser Diffraction: Used to determine the particle size distribution of the crystals.[19][20][21]
[22][23]

 Differential Scanning Calorimetry (DSC): Helps to identify the polymorphic form (e.g., a-
lactose monohydrate, 3-lactose, amorphous lactose) and determine the degree of
crystallinity by analyzing thermal transitions.[24][16]

o X-ray Diffraction (XRD): Provides detailed information about the crystal structure and is used
to identify different polymorphic forms and quantify their amounts.[25][26][27]

e Scanning Electron Microscopy (SEM): Allows for the visualization of the crystal morphology
(shape and surface characteristics).[28]

Data Presentation

Table 1: Influence of Cooling Rate on Lactose Crystal Characteristics
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Resulting
Cooling Rate Temperature Starting Crystal
. . . Reference
(°CImin) Range (°C) Material Characteristic
S
o ) Reduced crystal
_ From initial temp.  Ricotta Cheese ) N
0.5 (Rapid) size, modified [3]
to 2, 6, 0r 12 Whey
crystal faces
o ) Promotes the
) From initial temp.  Ricotta Cheese
3.0 (Extra Rapid) growth of needle-  [3][8]
to 2,6, or 12 Whey i
like crystals
Mean particle
Deproteinized chord length: 27-
0.04 (Slow) 60 to 20 ) [4]
Whey Powder 33 um; Yield: 71-
73%
Mean particle
) Deproteinized chord length: 27-
0.06 (Medium) 60 to 20 ] [4]
Whey Powder 33 um; Yield: 71-
73%
Mean particle
Deproteinized chord length: 27-
0.08 (Fast) 60 to 20 ] [4]
Whey Powder 33 um; Yield: 71-
73%
o Milk Permeate
0.5 (Rapid initial) 80 to 60 - [4]
Powder
Mean particle
Milk Permeate chord length: 31-
0.04 (Slow) 60 to 20 _ [4]
Powder 34 um; Yield: 76-
81%
Mean particle
_ Milk Permeate chord length: 31-
0.06 (Medium) 60 to 20 [4]

Powder

34 um; Yield: 76-
81%
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Mean particle
chord length: 31-
34 um; Yield: 76-
81%

Milk Permeate
0.08 (Fast) 60 to 20

Powder

Table 2: Effect of Anti-Solvent Ratio on Lactose Crystallization

. Solvent:Ant Resulting
Anti- ) Temperatur
Solvent i-Solvent Crystal Reference
Solvent . e (°C)
Ratio (v/v) Form
o-lactose
90:10to
Water Ethanol 34 monohydrate  [16]
40:60 _
dominant
Reduced o-
lactose
monohydrate,
Water Ethanol 30:70 34 [16]
other
polymorphs
dominant
Near 1:1 Pure a-
Water Acetone (mass flow Isothermal lactose [15][18]
ratio) monohydrate
Mixtures of o-
1:1to 1:9
lactose
Water Isopropanol (mass flow Isothermal [15]
) monohydrate
ratio)

and B-lactose

Experimental Protocols

1. Laser Diffraction for Particle Size Analysis

o Objective: To determine the particle size distribution of lactose crystals.

e Methodology:

© 2025 BenchChem. All rights reserved.

6/12

Tech Support


https://pubmed.ncbi.nlm.nih.gov/30055919/
https://www.benchchem.com/product/b8805570?utm_src=pdf-body
https://sphinxsai.com/2014/vol6pt3/2/(1595-1597)ICMCT14.pdf
https://sphinxsai.com/2014/vol6pt3/2/(1595-1597)ICMCT14.pdf
https://pubs.acs.org/doi/10.1021/acs.cgd.7b00136
https://www.researchgate.net/publication/316023539_Crystallization_Diagram_for_Antisolvent_Crystallization_of_Lactose_Using_Design_of_Experiments_To_Investigate_Continuous_Mixing-Induced_Supersaturation
https://pubs.acs.org/doi/10.1021/acs.cgd.7b00136
https://www.benchchem.com/product/b8805570?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8805570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

o Sample Preparation: Ensure a representative sample is taken from the bulk powder. No
specific sample preparation is typically needed for dry dispersion methods.

o Instrument Setup: Use a laser diffraction instrument with a dry powder dispersion unit
(e.g., Bettersizer 2600).

o Dispersion Pressure Optimization: Systematically test a range of dispersion pressures
(e.g., 0.05 MPa to 0.4 MPa) to find a stable platform where the particle size measurement
is consistent. For lactose, a lower pressure (e.g., 0.1 MPa) is often preferred to prevent
particle breakage.[19][20]

o Measurement: Disperse the sample in the instrument and acquire the diffraction pattern.

o Data Analysis: The software will calculate the particle size distribution based on the
scattering pattern, typically reported as D10, D50, and D90 values.

2. Differential Scanning Calorimetry (DSC) for Polymorph Analysis
o Objective: To identify the crystalline form and assess the amorphous content of lactose.
» Methodology:

o Sample Preparation: Accurately weigh a small amount of the lactose sample (typically 3-5
mgq) into an aluminum DSC pan. Seal the pan hermetically.

o Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

o Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a specified
temperature range (e.g., 25°C to 250°C).

o Data Analysis: Analyze the resulting thermogram. A peak around 146°C indicates the
dehydration of a-lactose monohydrate, while a peak around 216°C corresponds to the
melting of the anhydrous form.[24] The presence of a glass transition and a subsequent
crystallization exotherm can indicate the presence of amorphous lactose.

3. X-ray Diffraction (XRD) for Crystal Structure Analysis

o Objective: To identify the specific crystalline forms of lactose present in a sample.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b8805570?utm_src=pdf-body
https://www.bettersizeinstruments.com/learn/knowledge-center/research-on-particle-size-measurement-of-lactose-by-laser-particle-size-analyzer/
https://www.news-medical.net/whitepaper/20210802/Establishing-a-method-for-laser-diffraction-particle-size-analysis-of-lactose-powder.aspx
https://www.benchchem.com/product/b8805570?utm_src=pdf-body
https://www.benchchem.com/product/b8805570?utm_src=pdf-body
https://www.benchchem.com/product/b8805570?utm_src=pdf-body
https://analyzing-testing.netzsch.com/en/application-literature/lactose-and-water-a-story-about-affinity
https://www.benchchem.com/product/b8805570?utm_src=pdf-body
https://www.benchchem.com/product/b8805570?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8805570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

o Methodology:

o Sample Preparation: The sample should be a fine, uniform powder to ensure random
orientation of the crystals.[29] Grind the sample if necessary. Pack the powder into a
sample holder, ensuring a flat, smooth surface.

o Instrument Setup: Mount the sample holder in the XRD instrument.

o Data Acquisition: Scan the sample over a range of 20 angles (e.g., 5° to 40°) using a
specific X-ray source (e.g., Cu-Ka).

o Data Analysis: Compare the resulting diffraction pattern to reference patterns for known
lactose polymorphs (e.g., a-lactose monohydrate, 3-lactose) to identify the phases
present in the sample.[25][26]

4. Scanning Electron Microscopy (SEM) for Morphological Analysis
o Objective: To visualize the shape and surface features of lactose crystals.
o Methodology:

o Sample Mounting: Mount a small, representative amount of the lactose powder onto an
SEM stub using double-sided carbon tape.[30][31]

o Coating: For non-conductive samples like lactose, sputter-coat the sample with a thin
layer of a conductive material (e.g., gold or palladium) to prevent charging under the
electron beam.

o Imaging: Introduce the coated sample into the SEM chamber. Obtain images at various
magnifications to observe the overall crystal habit and fine surface details.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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